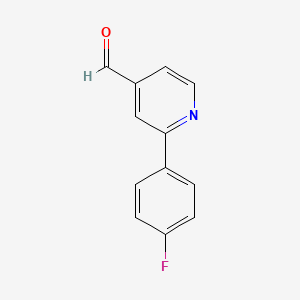

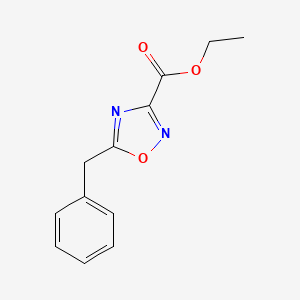

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate

Übersicht

Beschreibung

1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are part of many marketed drugs and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the cyclocondensation of arylamidoxamines with an aldehyde . For example, Srivastava et al. reported the synthesis of a 1,2,4-oxadiazole by manganese dioxide mediated oxidation of a 4,5-dihydro-1,2,4-oxadiazole, which was obtained from the cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis

1,2,4-Oxadiazoles have four regioisomeric structures and possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .Wissenschaftliche Forschungsanwendungen

Anti-Infective Agents

1,2,4-Oxadiazoles, including Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for Structure-Activity Relationship (SAR) and activity potential .

Anti-Trypanosomal Activity

These compounds have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain using molecular docking .

Nematocidal Activity

1,2,4-Oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita .

Anti-Fungal Activity

These compounds have demonstrated anti-fungal activity against Rhizoctonia solani .

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

Anti-Depressive and Anti-Convulsive Activities

N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2’'-sulfanyl acetamide exhibit important biological activities like anti-depressive and anti-convulsive .

Analgesic and Muscle Relaxant Activities

These compounds also show analgesic and muscle relaxant activities .

Pesticidal and Herbicidal Activities

1,2,4-Oxadiazoles are being used in the fight against infections involving AIDS and also exhibit pesticidal and herbicidal activities .

Zukünftige Richtungen

1,2,4-Oxadiazoles have shown promise as anti-infective agents, and there is ongoing research into their potential applications . The development of new antimicrobial drugs is needed due to the rapid growth in global antimicrobial resistance . Therefore, the design and synthesis of novel 1,2,4-oxadiazole derivatives could be a potential future direction .

Wirkmechanismus

Target of Action

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate, like other 1,2,4-oxadiazoles, is believed to interact with several targets. Specifically, the translational regulator (CsrA) and the virulence regulator (Xoc3530) are two effective target proteins . These proteins play crucial roles in the motility and pathogenicity of certain strains of bacteria .

Mode of Action

It is known that 1,2,4-oxadiazoles disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence .

Biochemical Pathways

The compound interferes with several biochemical pathways associated with bacterial virulence. These include the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . The disruption of these pathways leads to a significant reduction in the motility and pathogenicity of the bacteria .

Result of Action

The result of the compound’s action is a significant reduction in the motility and pathogenicity of certain bacterial strains . This is achieved by disrupting several biochemical pathways associated with bacterial virulence .

Eigenschaften

IUPAC Name |

ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)11-13-10(17-14-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEFZMMFDOQYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.